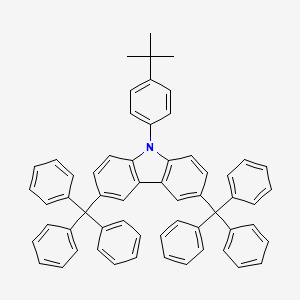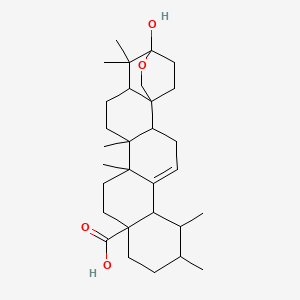
methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-2-(3-(1,3-Dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Phthalimid-Rest und eine lange aliphatische Kette mit konjugierten Doppelbindungen beinhaltet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl (E)-2-(3-(1,3-Dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoat umfasst typischerweise mehrere Schritte. Ein üblicher Weg beginnt mit der Herstellung des Phthalimid-Derivats, gefolgt von der Einführung der aliphatischen Kette durch eine Reihe von Kupplungsreaktionen. Der letzte Schritt beinhaltet oft die Veresterung, um den Methylester zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und Prinzipien der grünen Chemie zur Steigerung der Effizienz und Nachhaltigkeit umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl (E)-2-(3-(1,3-Dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Doppelbindungen in der aliphatischen Kette können oxidiert werden, um Epoxide oder Diole zu bilden.
Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.
Substitution: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen m-Chlorperbenzoesäure (m-CPBA) für die Epoxidierung und Osmiumtetroxid (OsO4) für die Dihydroxylierung.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Die Hydrolyse kann unter sauren oder basischen Bedingungen mit Reagenzien wie Salzsäure (HCl) oder Natriumhydroxid (NaOH) durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation zu Epoxiden oder Diolen führen, während die Reduktion zu Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-2-(3-(1,3-Dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Seine Derivate können als bioaktive Verbindungen mit Anwendungen in der Wirkstoffforschung potenziell relevant sein.
Medizin: Es könnte auf seine potenziellen therapeutischen Eigenschaften untersucht werden, wie z. B. entzündungshemmende oder krebshemmende Wirkungen.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Polymere oder Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von Methyl (E)-2-(3-(1,3-Dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoat hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten Pfade könnten die Hemmung der Enzymaktivität oder die Aktivierung von Signalwegen umfassen.
Wirkmechanismus
The mechanism of action of methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phthalimid-Derivate: Verbindungen mit ähnlichen Phthalimid-Resten, wie z. B. Thalidomid, wurden auf ihre biologischen Aktivitäten untersucht.
Aliphatische Ester: Andere Ester mit langen aliphatischen Ketten und konjugierten Doppelbindungen, wie z. B. Methyllinoleat, weisen strukturelle Ähnlichkeiten auf.
Einzigartigkeit
Methyl (E)-2-(3-(1,3-Dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoat ist einzigartig aufgrund seiner Kombination aus einem Phthalimid-Rest und einer langen aliphatischen Kette mit konjugierten Doppelbindungen. Diese einzigartige Struktur kann spezifische Eigenschaften und Aktivitäten verleihen, die bei anderen ähnlichen Verbindungen nicht beobachtet werden.
Eigenschaften
Molekularformel |
C24H29NO5 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
methyl (4E)-2-[3-(1,3-dioxoisoindol-2-yl)propanoyl]-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C24H29NO5/c1-16(2)8-7-9-17(3)12-13-20(24(29)30-4)21(26)14-15-25-22(27)18-10-5-6-11-19(18)23(25)28/h5-6,8,10-12,20H,7,9,13-15H2,1-4H3/b17-12+ |
InChI-Schlüssel |
VFKHNJQXQVDGNB-SFQUDFHCSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC(C(=O)CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC(C(=O)CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/structure/B12294299.png)
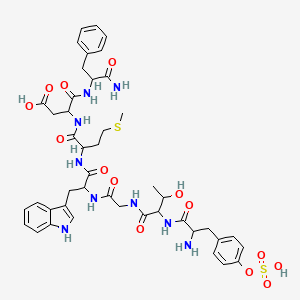
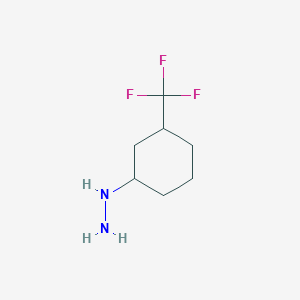
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)

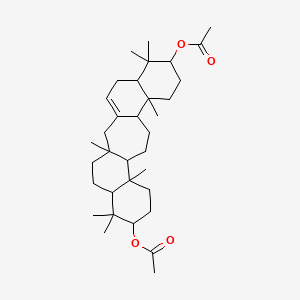

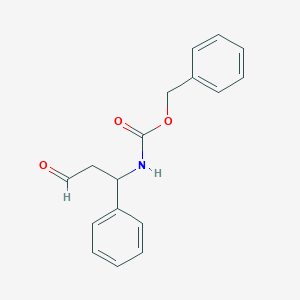


![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)
